![molecular formula C20H29N5O B5654930 3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)
3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
This chemical entity is a part of a broader class of compounds explored for their potential biological activities and chemical properties. The detailed investigation provides insights into its synthesis, structural peculiarities, and reactivity, contributing to the understanding of its application in scientific research.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including annulation of tetrazole moiety to different systems, etherification, hydrazonation, cyclization, and reduction processes to achieve the desired structural complexity and functionalization (Ege et al., 1983; Zhang et al., 2019).
Molecular Structure Analysis
Structural elucidation often employs X-ray crystallography, NMR, and mass spectrometry to confirm the compound's framework. For example, the structure of related compounds has been determined, showcasing the aromatic and sometimes mesoionic nature of azapentalenic systems (Afshar et al., 1987).
Chemical Reactions and Properties
These compounds exhibit a range of reactivities and chemical transformations, including reactions with diazoazoles, leading to the formation of variously substituted derivatives, showcasing the versatility of these molecules in organic synthesis (Ege et al., 1983).
properties
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-14(2)25-12-10-21-19(25)15-7-6-11-24(13-15)20(26)18-16-8-4-5-9-17(16)23(3)22-18/h10,12,14-15H,4-9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVNWNQRZSZNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCCN(C2)C(=O)C3=NN(C4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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